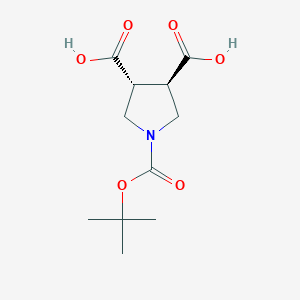
3-Fluoro-5-methoxy-4-nitrobenzonitrile
Descripción general
Descripción
“3-Fluoro-5-methoxy-4-nitrobenzonitrile” is a chemical compound with the molecular formula C8H5FN2O3 . It is used as a building block in various chemical syntheses .
Synthesis Analysis
The synthesis of “3-Fluoro-5-methoxy-4-nitrobenzonitrile” involves several steps and intermediates. The exact process can vary depending on the specific methods and starting materials used .Molecular Structure Analysis
The molecular structure of “3-Fluoro-5-methoxy-4-nitrobenzonitrile” consists of a benzene ring substituted with a fluoro group, a methoxy group, and a nitrobenzonitrile group . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
“3-Fluoro-5-methoxy-4-nitrobenzonitrile” can participate in various chemical reactions, depending on the conditions and reagents used. It can act as a reactant, an intermediate, or a product in these reactions .Physical And Chemical Properties Analysis
“3-Fluoro-5-methoxy-4-nitrobenzonitrile” is a solid at room temperature . It has a molecular weight of 196.135 Da and a density of 1.4±0.1 g/cm3 . Its boiling point is 255.3±25.0 °C at 760 mmHg, and its melting point is 50ºC .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-Fluoro-5-methoxy-4-nitrobenzonitrile serves as a precursor in various synthetic pathways, demonstrating its importance in chemical synthesis. For instance, it's involved in the synthesis of Gefitinib, an anticancer drug, showcasing its role in the pharmaceutical industry Bo Jin et al., 2005. Its chemical structure has also been manipulated to create analogs such as 2-Fluoro-5-nitrobenzonitrile, which has further broadened the scope of its chemical applications J. Wilshire, 1967.
Radiotracer Development
In the field of medical imaging, compounds related to 3-Fluoro-5-methoxy-4-nitrobenzonitrile, like [(18)F]FPEB, have been pivotal in developing PET imaging agents for the metabotropic glutamate subtype 5 receptor (mGluR5). This highlights the compound's potential contribution to enhancing neurological disorder diagnostics Keunpoong Lim et al., 2014.
Organic Chemistry and Catalysis
The compound and its derivatives have been central in studies on aromatic nucleophilic substitution, providing insights into SNAr orbital-controlled processes and charge-controlled reactions. This research is crucial for understanding and improving reaction mechanisms in organic synthesis M. Cervera et al., 1996. Moreover, it has been used to examine the catalysis of aromatic nucleophilic substitution, shedding light on the kinetics and efficiency of such reactions A. Loppinet-Serani et al., 1998.
Material Science and Analytical Chemistry
3-Fluoro-5-methoxy-4-nitrobenzonitrile and its analogs have been instrumental in material science, particularly in hydrogenation processes using catalysts like Raney nickel. These studies contribute significantly to understanding and improving industrial chemical processes Klara Koprivova et al., 2008. Additionally, derivatives of this compound have been used in high-performance liquid chromatography for sensitive detection of amino acids, indicating its utility in analytical chemistry Y. Watanabe et al., 1981.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-fluoro-5-methoxy-4-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c1-14-7-3-5(4-10)2-6(9)8(7)11(12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIUUPBNJHYNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728472 | |
| Record name | 3-Fluoro-5-methoxy-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methoxy-4-nitrobenzonitrile | |
CAS RN |
1137869-92-1 | |
| Record name | 3-Fluoro-5-methoxy-4-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137869-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-methoxy-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-5-methoxy-4-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
![Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1399681.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)



![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1399691.png)
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1399693.png)
![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)


